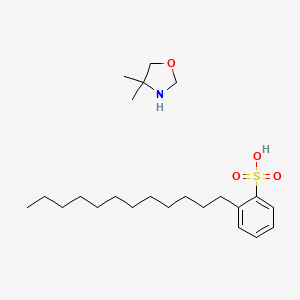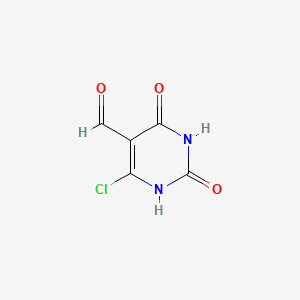![molecular formula C19H18N4O5 B14468643 N-[3-(3-Methyl-1H-indol-1-yl)propyl]-3,5-dinitrobenzamide CAS No. 69924-45-4](/img/structure/B14468643.png)
N-[3-(3-Methyl-1H-indol-1-yl)propyl]-3,5-dinitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[3-(3-Methyl-1H-indol-1-yl)propyl]-3,5-dinitrobenzamide is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features an indole moiety, which is a common structural motif in many natural products and pharmaceuticals.
Vorbereitungsmethoden
The synthesis of N-[3-(3-Methyl-1H-indol-1-yl)propyl]-3,5-dinitrobenzamide typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Attachment of the Propyl Chain: The propyl chain is introduced via alkylation reactions, where the indole nitrogen is alkylated with a suitable propyl halide.
Nitration of Benzamide: The benzamide moiety is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the 3 and 5 positions.
Coupling Reaction: The final step involves coupling the indole derivative with the nitrated benzamide under appropriate conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Analyse Chemischer Reaktionen
N-[3-(3-Methyl-1H-indol-1-yl)propyl]-3,5-dinitrobenzamide undergoes various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indoxyl derivatives using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other nucleophiles like amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Wissenschaftliche Forschungsanwendungen
N-[3-(3-Methyl-1H-indol-1-yl)propyl]-3,5-dinitrobenzamide has several scientific research applications:
Medicinal Chemistry: It is used as a lead compound in the development of new drugs due to its potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties.
Biological Studies: The compound is used in studies to understand the mechanism of action of indole derivatives and their interactions with biological targets.
Chemical Biology: It serves as a tool compound to study the role of indole derivatives in various biochemical pathways and cellular processes.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as an intermediate in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of N-[3-(3-Methyl-1H-indol-1-yl)propyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The indole moiety is known to bind to various biological targets, including kinases, G-protein coupled receptors, and ion channels. The nitro groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage or apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
N-[3-(3-Methyl-1H-indol-1-yl)propyl]-3,5-dinitrobenzamide can be compared with other indole derivatives, such as:
N-(3-Indolylmethyl)-3,5-dinitrobenzamide: Similar structure but with a different alkyl chain length.
N-(3-Methyl-1H-indol-1-yl)-3,5-dinitrobenzamide: Lacks the propyl chain, which may affect its biological activity and solubility.
N-(3-Indolylmethyl)-3,5-diaminobenzamide: Contains amino groups instead of nitro groups, leading to different chemical reactivity and biological properties.
The uniqueness of this compound lies in its specific combination of the indole moiety, propyl chain, and nitro groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
69924-45-4 |
|---|---|
Molekularformel |
C19H18N4O5 |
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
N-[3-(3-methylindol-1-yl)propyl]-3,5-dinitrobenzamide |
InChI |
InChI=1S/C19H18N4O5/c1-13-12-21(18-6-3-2-5-17(13)18)8-4-7-20-19(24)14-9-15(22(25)26)11-16(10-14)23(27)28/h2-3,5-6,9-12H,4,7-8H2,1H3,(H,20,24) |
InChI-Schlüssel |
WCWRXJVFMSRLSV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN(C2=CC=CC=C12)CCCNC(=O)C3=CC(=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Phosphonic acid, [2-amino-1-[(4-hydroxyphenyl)methyl]ethyl]-](/img/structure/B14468574.png)

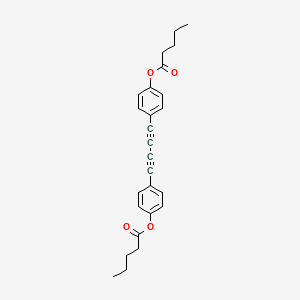
![4-Methyl-2-azaspiro[5.5]undec-1-ene](/img/structure/B14468591.png)
![4-[2-(4,5-Diphenyl-1,3-thiazol-2-yl)ethenyl]-N,N-diethylaniline](/img/structure/B14468593.png)

![Benzo[c][1,8]naphthyridine-3-carbaldehyde](/img/structure/B14468618.png)
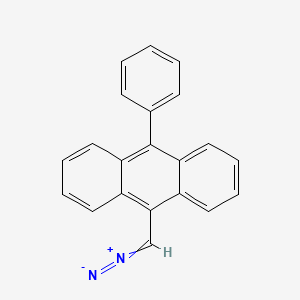
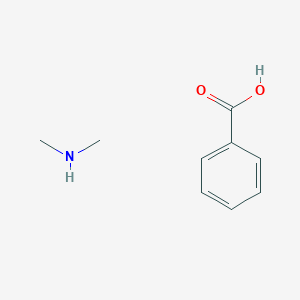
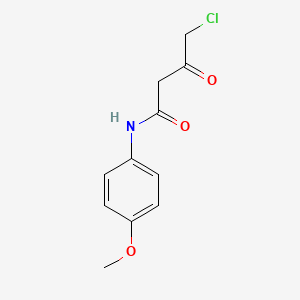
![3-[(2-Chloroacetyl)amino]-3-thiophen-2-ylpropanoic acid](/img/structure/B14468641.png)
